

Application Notes: HPV16 E7 (86-93) Peptide in Immunotherapy

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Compound of Interest

Compound Name: *Hpv16 E7 (86-93) (tfa)*

Cat. No.: *B10828512*

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Introduction Human Papillomavirus type 16 (HPV16) is a high-risk virus strongly associated with the development of cervical, anogenital, and oropharyngeal cancers.[1][2][3] The viral oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal targets for immunotherapy.[2][3][4][5] The HPV16 E7 (86-93) peptide, with the amino acid sequence Threonine-Leucine-Glycine-Isoleucine-Valine-Cysteine-Proline-Isoleucine (TLGIVCPI), is a well-characterized HLA-A*0201-restricted cytotoxic T-lymphocyte (CTL) epitope.[2][3][6] Its application in immunotherapy research is centered on its ability to be recognized by CD8+ T cells, which can then identify and eliminate E7-expressing tumor cells.

Mechanism of Action The core principle behind using the HPV16 E7 (86-93) peptide is to stimulate a targeted anti-tumor immune response. When introduced via a vaccine, the synthetic peptide can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs).[7][8] These APCs then present the peptide on their Major Histocompatibility Complex (MHC) Class I molecules (specifically HLA-A*0201).[6] This peptide-MHC complex is recognized by the T-cell receptors on specific CD8+ T cells, leading to their activation, proliferation, and differentiation into cytotoxic T-lymphocytes (CTLs). These effector CTLs can then patrol the body, recognize the same E7 (86-93) epitope presented on the surface of HPV16-positive cancer cells, and induce apoptosis, thereby eliminating the malignant cells.

Applications The HPV16 E7 (86-93) peptide is utilized in various immunotherapeutic strategies:

- **Peptide-Based Vaccines:** As a standalone immunogen, often emulsified with adjuvants like Incomplete Freund's Adjuvant (IFA) or Montanide ISA-51 to enhance immunogenicity.[9][10]

[11]

- Combination Therapies: Used in conjunction with other E7 epitopes (e.g., E7 12-20) or universal T-helper epitopes (e.g., PADRE) to broaden the immune response.[5][9][12][13]
- Advanced Formulations: Formulated as a lipopeptide, where a lipid tail is covalently linked to the peptide to improve its stability and uptake by APCs.[9][14]
- Preclinical and Clinical Research: Extensively studied in preclinical mouse models (e.g., TC-1 tumor model) and evaluated in Phase I/II clinical trials for safety and efficacy in patients with high-grade cervical (CIN) or vulvar (VIN) intraepithelial neoplasia.[1][9][12][14][15]

Quantitative Data Summary

Table 1: Preclinical Efficacy of HPV16 E7-Based Immunotherapies

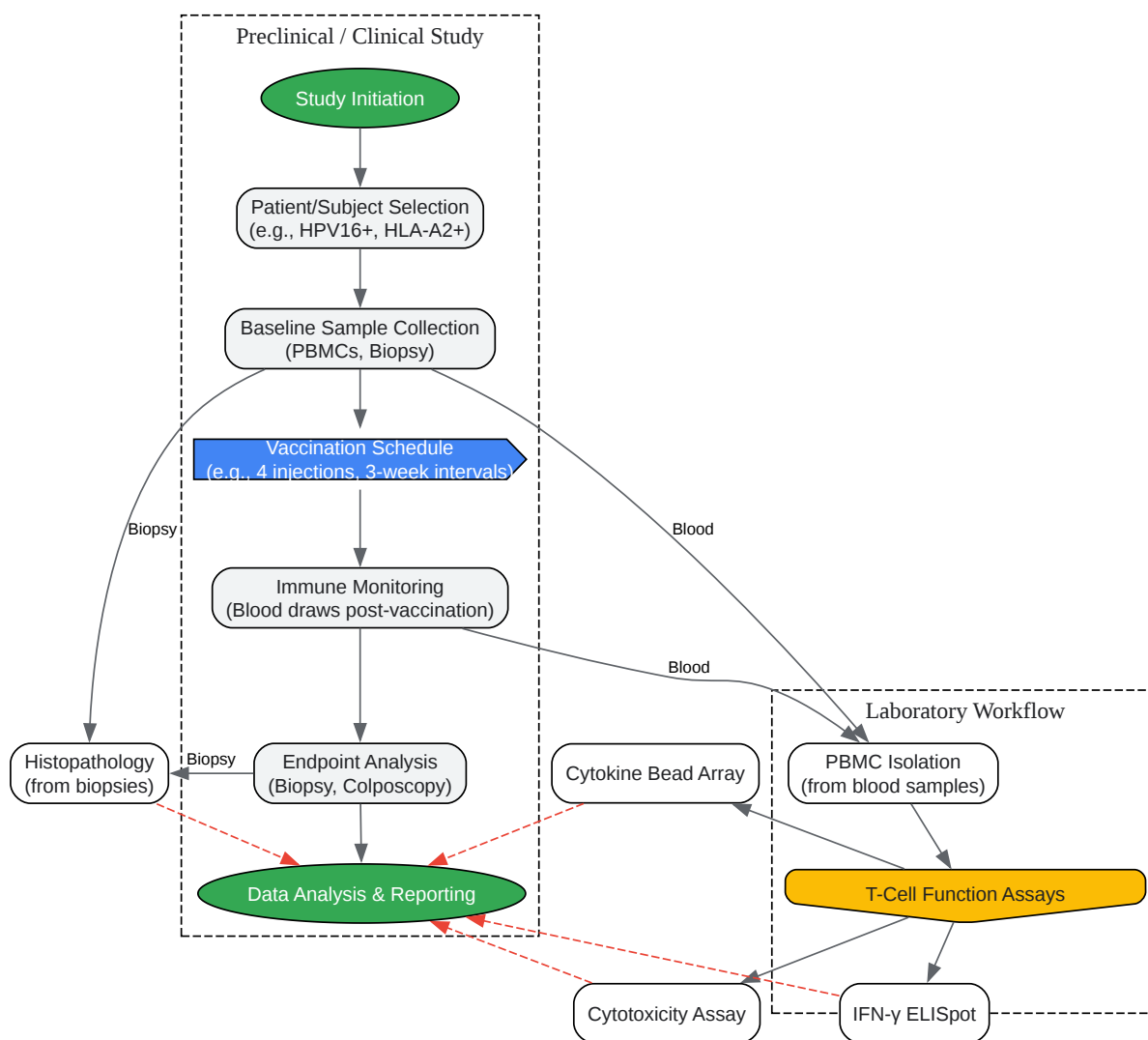
Model System	Immunotherapy Strategy	Key Quantitative Outcomes	Reference
C57BL/6 Mice (TC-1 Tumor Model)	Vaccination with VSSP adjuvated HPV16 E7 (49-57) peptide	Protected mice against tumor challenge and induced regression of established tumors.	[16]
C57BL/6 Mice (TC-1 Tumor Model)	L. monocytogenes secreting LLO-E7 fusion protein	Significantly inhibited tumor growth; complete tumor regression in 20% of animals.	[17]
C3H Mice (AT-84 E7 Oral Tumor Model)	E7-based genetic and plant-derived vaccine formulations	Demonstrated size reduction of orthotopic oral tumors.	[1]
HLA-A*0201 Transgenic Mice	Immunization with E7 (86-93) peptide	The peptide was shown to be immunogenic and capable of inducing CTL responses.	[2][3]

Table 2: Clinical Trial Data for Vaccines Incorporating HPV16 E7 (86-93)

Patient Population	Vaccine Regimen	Immunological Response	Clinical Response	Reference
18 HLA-A2+ women with high-grade CIN or VIN	E7 (12-20) peptide + E7 (86-93) lipopeptide with IFA	Increased cytokine secretion in 10 of 16 patients; augmented chromium release in 3 of 6 patients receiving the 86-93 lipopeptide.	3 of 18 patients cleared dysplasia; 6 had partial regression.	[9][12]
7 women with high-grade CIN	CIGB-228 vaccine: E7 (86-93) peptide + VSSP adjuvant	All 7 patients responded to peptide 86-93 with boosted IFN γ production.	4 of 7 patients had a complete response.	[16]
Stage IV Cervical Cancer Patients	E7 (86-93) lipopeptide construct	Only a weak immune response was mounted in some patients.	No clinical benefit was observed.	[9]
19 HLA-A*0201+ Cervical Cancer Patients	E7 (11-20) & E7 (86-93) peptides + PADRE epitope in Montanide ISA 51	Not assessed due to advanced disease stage.	Tumor regression was observed in 4 of 19 patients.	[11]

Visualizations

Caption: Antigen processing and presentation pathway for the HPV16 E7 (86-93) peptide.



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Caption: Experimental workflow for an HPV16 E7 (86-93) peptide vaccine trial.

Experimental Protocols

Protocol 1: In Vitro T-Cell Stimulation with E7 (86-93) Peptide

This protocol describes the method for expanding E7 (86-93)-specific T cells from Peripheral Blood Mononuclear Cells (PBMCs) for use in downstream functional assays.

Materials:

- Cryopreserved PBMCs from HLA-A2+ donors
- HPV16 E7 (86-93) peptide (TLGIVCPI), sterile, high purity (>95%)
- Control peptide (e.g., irrelevant HLA-A2 binding peptide like influenza M1)
- Complete RPMI-1640 medium (with 10% Human AB serum, L-glutamine, penicillin/streptomycin)
- Recombinant human Interleukin-2 (rhIL-2)
- 24-well tissue culture plates
- Gamma irradiator

Procedure:

- Thaw PBMCs: Thaw cryopreserved PBMCs and wash them in complete RPMI medium. Resuspend cells to a concentration of 2×10^6 cells/mL.
- Initial Stimulation:
 - Plate 2×10^6 PBMCs in 1 mL of medium per well in a 24-well plate.
 - Add the HPV16 E7 (86-93) peptide to a final concentration of 10 $\mu\text{g/mL}$.^[9] For control wells, use the irrelevant peptide.
 - Incubate at 37°C in a 5% CO₂ incubator.
- IL-2 Addition: After 48 hours, add rhIL-2 to each well to a final concentration of 50 IU/mL.^[9]
- Culture Maintenance: Add fresh IL-2 (50 IU/mL) every 3-4 days by carefully removing half the medium and replacing it with fresh medium containing IL-2.

- Restimulation (Day 10):
 - Thaw a new vial of autologous PBMCs to be used as stimulators.
 - Pulse these stimulator PBMCs with 10 µg/mL of the E7 (86-93) peptide for 2 hours at 37°C.
 - Irradiate the peptide-pulsed stimulator cells (e.g., 3000 rads) to prevent their proliferation.
 - Add the irradiated, peptide-pulsed stimulator cells to the corresponding cultured T-cell wells.[\[9\]](#)
- Expansion and Assay: Repeat the restimulation step every 7 days. After 2-3 restimulations, the expanded T cells (effector cells) are ready for use in functional assays like ELISpot or cytotoxicity assays.[\[9\]](#)

Protocol 2: IFN-γ Cytokine Release Assay

This assay measures the antigen-specific activation of cultured T cells by quantifying their IFN-γ secretion.

Materials:

- Expanded E7 (86-93)-specific T cells (from Protocol 1)
- T2 cells (an HLA-A2+ cell line deficient in TAP, making them easy to pulse with exogenous peptides)
- HPV16 E7 (86-93) peptide
- Control peptide
- Serum-free RPMI-1640 medium
- 96-well round-bottom plates
- IFN-γ ELISA kit

Procedure:

- Prepare Target Cells:
 - Harvest T2 cells and wash them.
 - Pulse one aliquot of T2 cells with 10 µg/mL of E7 (86-93) peptide for 2 hours at 37°C.
 - Pulse a second aliquot with a control peptide. Leave a third aliquot unpulsed.
 - Wash the T2 cells to remove excess peptide.
- Co-culture:
 - In a 96-well round-bottom plate, add 100,000 expanded T cells (effector cells) to each well.
 - Add 100,000 of the prepared target cells (E7-pulsed, control-pulsed, or unpulsed T2 cells) to the wells.
 - Bring the total volume to 200 µL with serum-free RPMI.[\[18\]](#)[\[19\]](#) Set up each condition in triplicate.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[\[9\]](#)
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
- IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatants using a commercial IFN-γ ELISA kit, following the manufacturer's instructions. A positive response is indicated by significantly higher IFN-γ levels in wells with E7-pulsed targets compared to control wells.[\[18\]](#)[\[19\]](#)

Protocol 3: Chromium (51Cr) Release Cytotoxicity Assay

This classic assay measures the ability of CTLs to lyse target cells.

Materials:

- Expanded E7 (86-93)-specific T cells (effector cells)

- T2 cells (target cells)
- HPV16 E7 (86-93) peptide and control peptide
- Sodium Chromate (^{51}Cr)
- Fetal Bovine Serum (FBS)
- Triton X-100 (for maximum release control)
- 96-well V-bottom plates
- Gamma counter

Procedure:

- Target Cell Labeling:
 - Resuspend 1×10^6 T2 cells in 50 μL of medium.
 - Add 100 μCi of ^{51}Cr and incubate for 1-2 hours at 37°C , mixing gently every 20 minutes.
 - Wash the labeled cells 3-4 times with a large volume of medium to remove unincorporated ^{51}Cr .
- Peptide Pulsing: After washing, pulse the labeled T2 cells with 10 $\mu\text{g/mL}$ of either the E7 (86-93) peptide or a control peptide for 1 hour at 37°C .
- Assay Setup:
 - Plate the peptide-pulsed target cells at 5,000 cells/well in a 96-well V-bottom plate.
 - Add the effector T cells at various Effector-to-Target (E:T) ratios (e.g., 30:1, 10:1, 3:1).[\[9\]](#)
 - Spontaneous Release Control: Wells with target cells and medium only.
 - Maximum Release Control: Wells with target cells and 1% Triton X-100.

- Incubation: Centrifuge the plate briefly to pellet the cells and initiate contact, then incubate for 4 hours at 37°C.
- Harvest and Counting: After incubation, centrifuge the plate again. Carefully harvest a portion of the supernatant from each well. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}{1}$ A positive result shows significantly higher specific lysis of targets pulsed with the E7 (86-93) peptide compared to control peptide-pulsed targets.[9]

Protocol 4: In Vivo Murine Tumor Model (TC-1 Cells)

This protocol describes a common preclinical model to test the therapeutic efficacy of an E7 (86-93)-based vaccine.

Materials:

- C57BL/6 mice
- TC-1 tumor cells (a murine lung cell line co-transformed with HPV16 E6, E7, and c-Ha-ras) [1][14][15]
- Phosphate-Buffered Saline (PBS) or appropriate vehicle
- E7 (86-93) vaccine formulation (e.g., peptide + adjuvant)
- Calipers for tumor measurement

Procedure:

- Tumor Implantation:
 - Harvest TC-1 cells during their exponential growth phase. Wash and resuspend them in sterile PBS.
 - Inject 1×10^5 to 5×10^5 TC-1 cells subcutaneously into the flank of C57BL/6 mice.[17]

- Tumor Growth Monitoring: Allow tumors to establish for a set period (e.g., 7-10 days) until they are palpable (e.g., 30-60 mm³).[\[17\]](#)
- Therapeutic Vaccination:
 - Once tumors are established, begin the vaccination regimen.
 - Divide mice into groups: (1) Treatment group receiving the E7 (86-93) vaccine, and (2) Control group receiving a placebo (e.g., adjuvant only or PBS).
 - Administer the vaccine via the desired route (e.g., subcutaneous, intramuscular). A prime-boost strategy is often employed (e.g., vaccination on day 7 and a boost on day 14).
- Efficacy Measurement:
 - Measure tumor size with calipers every 2-3 days. Calculate tumor volume using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$.
 - Monitor mice for overall health and survival.
 - The primary endpoints are tumor growth inhibition and overall survival compared to the control group.[\[15\]](#)[\[17\]](#)
- Immunological Analysis (Optional): At the end of the study, spleens or tumor-infiltrating lymphocytes can be harvested to perform ex vivo T-cell assays (as described above) to confirm the induction of an E7-specific immune response.

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